Superior Antimicrobial Potency Against Gram-Positive S. aureus Compared to N-Unsubstituted Analog
The N-benzyl substituted target compound demonstrates markedly enhanced antibacterial activity against Staphylococcus aureus compared to the corresponding N-unsubstituted methyl 3-hydroxy-1H-pyrrole-2-carboxylate, which is essentially inactive. This highlights the critical role of the N-benzyl group for biological activity in this scaffold .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 15.5 µg/mL |
| Comparator Or Baseline | Methyl 3-hydroxy-1H-pyrrole-2-carboxylate: >100 µg/mL (inactive) |
| Quantified Difference | >6.5-fold lower MIC (more potent) |
| Conditions | In vitro antimicrobial assay against S. aureus. |
Why This Matters
For research programs exploring novel antibiotics, the N-benzyl substitution confers measurable antimicrobial activity against a key clinical pathogen, while the simpler core scaffold is inactive, making it a non-negotiable requirement for this line of investigation.
